Cas no 139448-54-7 (3-(1-methyl-1H-imidazol-5-yl)prop-2-en-1-ol)

3-(1-methyl-1H-imidazol-5-yl)prop-2-en-1-ol structure
139448-54-7 structure
Product Name:3-(1-methyl-1H-imidazol-5-yl)prop-2-en-1-ol
CAS No:139448-54-7
MF:C7H10N2O
MW:138.167101383209
CID:1287877
PubChem ID:45087752
Update Time:2025-04-20

3-(1-methyl-1H-imidazol-5-yl)prop-2-en-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-Propen-1-ol, 3-(1-methyl-1H-imidazol-5-yl)-, (E)-
    • 3-(1-methyl-1H-imidazol-5-yl)prop-2-en-1-ol
    • (E)-3-(3-methylimidazol-4-yl)prop-2-en-1-ol
    • EN300-1246647
    • (E)-3-(1-Methyl-1H-imidazol-5-yl)prop-2-en-1-ol
    • SCHEMBL2220245
    • 363151-69-3
    • CS-0354866
    • 139448-54-7
    • Inchi: 1S/C7H10N2O/c1-9-6-8-5-7(9)3-2-4-10/h2-3,5-6,10H,4H2,1H3/b3-2+
    • InChI Key: YVUFMVOMUVLUSN-NSCUHMNNSA-N
    • SMILES: OC/C=C/C1=CN=CN1C

Computed Properties

  • Exact Mass: 138.0794
  • Monoisotopic Mass: 138.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 125
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 38Ų

Experimental Properties

  • PSA: 38.05

3-(1-methyl-1H-imidazol-5-yl)prop-2-en-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1246647-0.05g
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Enamine
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Enamine
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Enamine
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Enamine
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Enamine
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Enamine
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